

1-(1-Chloropropyl)-4-fluorobenzene CAS number and identifiers

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Compound of Interest

Compound Name:	1-(1-Chloropropyl)-4-fluorobenzene
CAS No.:	1092300-84-9
Cat. No.:	B1521319

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Technical Monograph: 1-(1-Chloropropyl)-4-fluorobenzene

Synthesis, Reactivity, and Application in Medicinal Chemistry

Part 1: Identity & Physicochemical Profile

1-(1-Chloropropyl)-4-fluorobenzene is a specialized benzylic chloride intermediate. Unlike commodity fluorobenzenes, this molecule is typically synthesized in situ or on-demand due to its hydrolytic instability. It serves as a high-value electrophile for introducing the 1-(4-fluorophenyl)propyl moiety into pharmacophores.

Chemical Identifiers[1][2][3][4][5][6][7]

Parameter	Detail
Chemical Name	1-(1-Chloropropyl)-4-fluorobenzene
IUPAC Name	1-Chloro-1-(4-fluorophenyl)propane
Common Synonyms	-Chloro-4-fluoropropylbenzene; -Fluoro- -propylbenzyl chloride
Molecular Formula	
Molecular Weight	172.63 g/mol
Key Precursor CAS	456-03-1 (4'-Fluoropropiophenone); 701-47-3 (1-(4-Fluorophenyl)propan-1-ol)
Structure Description	A benzene ring substituted at the para position with a fluorine atom and at the ipso position with a 1-chloropropyl group.

Physicochemical Properties (Predicted)[6]

- Appearance: Colorless to pale yellow liquid (prone to darkening upon oxidation).
- Boiling Point: ~95–98°C at 15 mmHg (Estimated). Note: Distillation at atmospheric pressure causes decomposition.
- Solubility: Soluble in DCM, THF, Toluene, Diethyl Ether. Hydrolyzes in water.
- Stability: Moisture sensitive. Benzylic C-Cl bond is labile; prone to hydrolysis to the alcohol or elimination to the styrene derivative (anethole analog) upon heating.

Part 2: Synthesis & Production Protocols

Because benzylic chlorides are potent alkylating agents and often lachrymators, commercial availability is sometimes restricted. The standard laboratory synthesis proceeds via the chlorination of the corresponding benzylic alcohol.

Mechanistic Pathway

The synthesis involves the nucleophilic substitution of the hydroxyl group on 1-(4-fluorophenyl)propan-1-ol using Thionyl Chloride (

).

- Step 1 (Reduction): 4'-Fluoropropiophenone is reduced to the alcohol using Sodium Borohydride (

).

- Step 2 (Chlorination): The alcohol is treated with

. The mechanism typically proceeds via an

(retention) or

(inversion) pathway depending on the presence of a base (e.g., Pyridine). Without base, the internal return mechanism (

) is favored, releasing

and

.

Experimental Protocol (Self-Validating System)

Safety Warning: Thionyl chloride is corrosive and releases toxic HCl/SO₂ gases. Perform in a fume hood. The product is a potential lachrymator.

Stage 1: Precursor Preparation

- Dissolve 10.0 g (65.7 mmol) of 4'-Fluoropropiophenone (CAS 456-03-1) in 50 mL of Methanol.
- Cool the solution to 0°C in an ice bath.
- Add 2.5 g (66 mmol) of

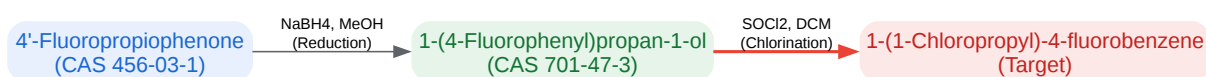
portion-wise over 15 minutes. Control gas evolution.

- Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) until ketone disappears.
- Quench with 1M HCl, extract with DCM, dry over _____, and concentrate to yield 1-(4-fluorophenyl)propan-1-ol.

Stage 2: Chlorination

- Dissolve the crude alcohol (from Stage 1) in 40 mL of anhydrous Dichloromethane (DCM).
- Cool to 0°C under Nitrogen atmosphere.
- Add 5.5 mL (75 mmol) of Thionyl Chloride dropwise. Optional: Add 0.1 eq of DMF as a catalyst to form the Vilsmeier-Haack intermediate for faster reaction.
- Reflux gently (40°C) for 2–3 hours.
- Evaporate solvent and excess _____ under reduced pressure.
- Validation: The crude oil is usually sufficiently pure (>95%) for downstream alkylation. Do not perform aqueous workup to avoid hydrolysis.

Synthesis Workflow Diagram



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Figure 1: Linear synthetic pathway from commercially available ketone precursor.

Part 3: Reactivity & Mechanistic Insight

The chemical behavior of **1-(1-Chloropropyl)-4-fluorobenzene** is dominated by the benzylic effect. The carbocation intermediate formed at the benzylic position is stabilized by resonance with the aromatic ring, making the C-Cl bond significantly more reactive than in primary alkyl chlorides.

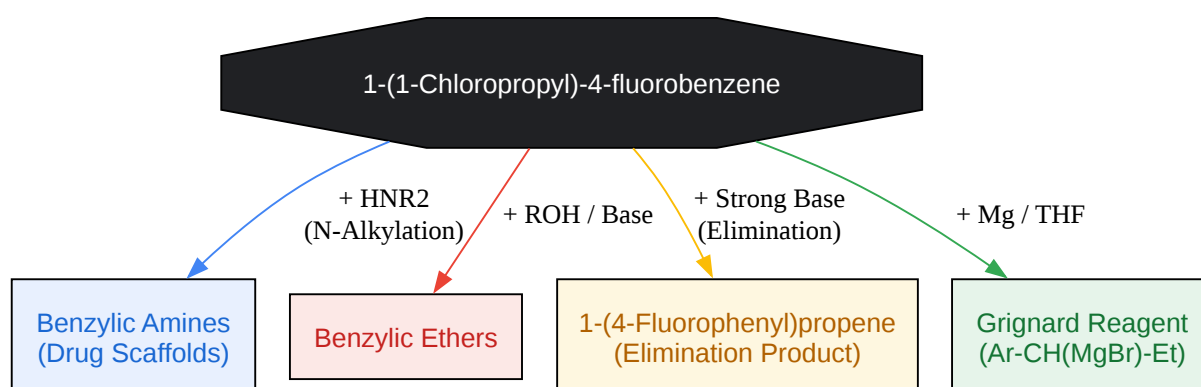
Nucleophilic Substitution (vs)

- Pathway: In polar protic solvents, the chloride leaves spontaneously to form a planar carbocation. The para-fluorine atom exerts an inductive withdrawing effect (-I) but a resonance donating effect (+R). Overall, the benzylic cation is stable enough to facilitate rapid substitution with weak nucleophiles (e.g., alcohols, amines).
- Pathway: With strong nucleophiles (e.g., azide, cyanide) in aprotic solvents (DMF, DMSO), the reaction proceeds via direct backside attack.

Elimination

In the presence of strong bases (e.g., KOtBu), the molecule undergoes dehydrohalogenation to form 1-(4-fluorophenyl)propene (anethole analog). This is a common competing side reaction during amine alkylation.

Reactivity Map



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Figure 2: Divergent reactivity profile showing primary transformation pathways.

Part 4: Applications in Drug Design

The 1-(4-fluorophenyl)propyl motif is a privileged scaffold in medicinal chemistry, particularly in the design of CNS-active agents.

The Fluorine Advantage

The inclusion of the fluorine atom at the para position serves two critical functions:

- **Metabolic Blocking:** It blocks P450-mediated hydroxylation at the para position, significantly extending the metabolic half-life of the drug compared to the non-fluorinated analog.
- **Lipophilicity:** Fluorine increases lipophilicity (), enhancing blood-brain barrier (BBB) penetration, which is essential for neuroactive drugs.

Downstream Targets

This intermediate is structurally related to the synthesis of:

- **Antipsychotics:** Analogs of the butyrophenone class (e.g., Haloperidol derivatives) where the alkyl chain length is modulated.
- **Antidepressants:** Selective Serotonin Reuptake Inhibitors (SSRIs) often utilize phenyl-propyl-amine backbones.
- **Agrochemicals:** Fungicides requiring stable benzylic linkages.

Part 5: Handling & Stability

Storage Protocols

- **Atmosphere:** Store under Argon or Nitrogen. Oxygen promotes radical oxidation; moisture promotes hydrolysis.
- **Temperature:** Refrigerate (2–8°C).

- Container: Teflon-lined caps or sealed ampoules. Avoid metal containers that may catalyze Friedel-Crafts polymerization.

Troubleshooting

- Problem: Product turns pink/dark.
 - Cause: Decomposition to HCl and styrene derivatives.
 - Solution: Filter through a small pad of basic alumina (neutralizes acid) or use immediately.
- Problem: Low yield in substitution reactions.
 - Cause: Elimination side-reaction.
 - Solution: Lower the reaction temperature and use a non-basic nucleophile or a weaker base (e.g.,

instead of NaH).

References

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Sources

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